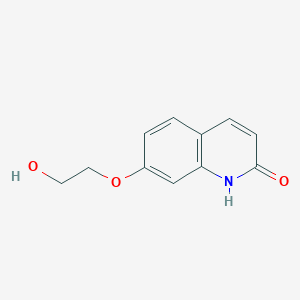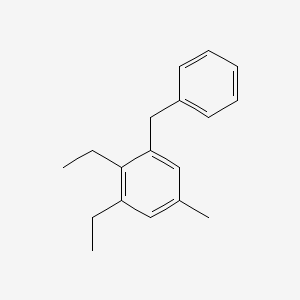![molecular formula C19H14N2O3 B12605680 Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate CAS No. 917889-53-3](/img/structure/B12605680.png)
Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a pyridine ring, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate typically involves the esterification of 2-aminobenzoic acid with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification steps can be optimized using automated chromatography systems.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide in an organic solvent.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The pyridine ring can act as a hydrogen bond acceptor, facilitating binding to proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The ester linkage can also undergo hydrolysis, releasing active metabolites that exert their effects through different pathways.
Comparaison Avec Des Composés Similaires
Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate can be compared with other similar compounds, such as:
Phenyl 2-[(pyridine-3-carbonyl)amino]benzoate: Similar structure but with the pyridine ring attached at a different position, leading to different reactivity and biological activity.
Phenyl 2-[(pyridine-4-carbonyl)amino]benzoate: Another positional isomer with distinct chemical and biological properties.
Phenyl 2-[(quinoline-2-carbonyl)amino]benzoate: Contains a quinoline ring instead of pyridine, which can significantly alter its chemical behavior and applications.
Propriétés
Numéro CAS |
917889-53-3 |
|---|---|
Formule moléculaire |
C19H14N2O3 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
phenyl 2-(pyridine-2-carbonylamino)benzoate |
InChI |
InChI=1S/C19H14N2O3/c22-18(17-12-6-7-13-20-17)21-16-11-5-4-10-15(16)19(23)24-14-8-2-1-3-9-14/h1-13H,(H,21,22) |
Clé InChI |
KLXKHGYTNRUPRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


difluorosilane](/img/structure/B12605619.png)
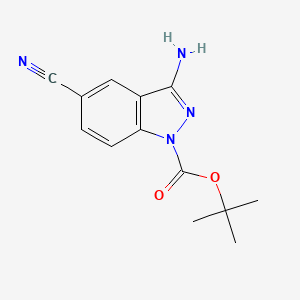
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12605627.png)
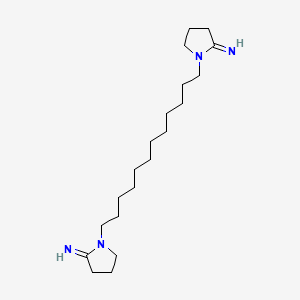
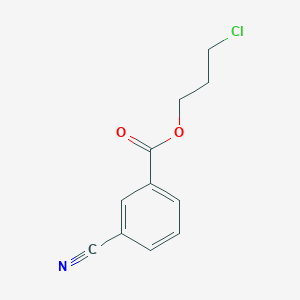

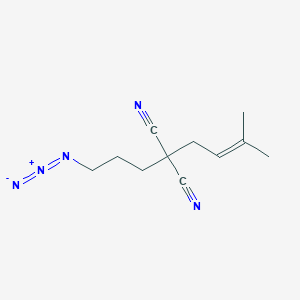
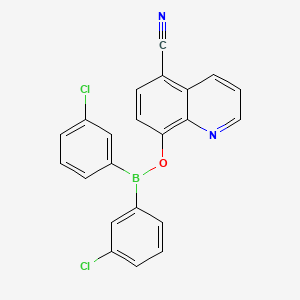
![4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde](/img/structure/B12605662.png)

![N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide](/img/structure/B12605672.png)
![5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12605674.png)
